molecular formula C25H33N3O3 B2508977 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2320464-85-3

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2508977
CAS No.: 2320464-85-3
M. Wt: 423.557
InChI Key: IHDMNCXLZRIZIY-UHFFFAOYSA-N
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Description

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a piperidine ring, a cinnoline core, and a dimethylphenoxy group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the dimethylphenoxy group, and the construction of the cinnoline core. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethylphenoxy Group: This step may involve nucleophilic substitution reactions where the dimethylphenoxy group is introduced to the piperidine ring.

    Construction of the Cinnoline Core: This can be done through cyclization reactions involving aromatic precursors and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts such as palladium or platinum may be used to facilitate the cyclization reactions.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice would be optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Reagents such as halides or organometallic compounds may be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It may be used to study the interactions with biological targets and to develop new therapeutic agents.

    Materials Science: The compound’s properties may be explored for use in developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, inhibiting or activating enzymatic functions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-({1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one: This compound itself.

    Other Piperidine Derivatives: Compounds with similar piperidine structures but different substituents.

    Cinnoline Derivatives: Compounds with a cinnoline core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer specific biological or chemical properties not found in other similar compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-17-12-18(2)14-22(13-17)31-19(3)25(30)27-10-8-20(9-11-27)16-28-24(29)15-21-6-4-5-7-23(21)26-28/h12-15,19-20H,4-11,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMNCXLZRIZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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